molecular formula C11H17NO3 B1450177 tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638771-06-8

tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B1450177
CAS No.: 1638771-06-8
M. Wt: 211.26 g/mol
InChI Key: XIUDXZJLBOFVKS-UHFFFAOYSA-N
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Description

tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate typically begins with commercially available bicyclo[1.1.1]pentane derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, using reagents such as tert-butyl carbamate and oxidizing agents like Dess-Martin periodinane.

Industrial Production Methods: Industrial production methods for tert-Butyl (3-formylbicyclo[11

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium reagents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate serves as a versatile building block in organic synthesis, allowing for the introduction of the bicyclo[1.1.1]pentane moiety into more complex molecules.

Biology and Medicine:

    Drug Development: The unique structure of the bicyclo[1.1.1]pentane core makes it an interesting scaffold for the development of new pharmaceuticals, potentially leading to compounds with novel biological activities.

Industry:

    Material Science: The compound’s unique structural properties may be exploited in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is not well-documented. its effects are likely related to the reactivity of the formyl group and the stability of the bicyclo[1.1.1]pentane core. The formyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound is a precursor in the synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.

    tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methylcarbamate: A similar compound with a methyl group instead of a hydrogen atom at the formyl position.

Uniqueness: this compound is unique due to the presence of both the formyl group and the bicyclo[1.1.1]pentane core. This combination provides a unique reactivity profile and structural properties that are not commonly found in other compounds.

Properties

IUPAC Name

tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUDXZJLBOFVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 2
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 3
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 4
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 5
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 6
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

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